2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC13485478
Molecular Formula: C10H11Br2NO
Molecular Weight: 321.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Br2NO |
|---|---|
| Molecular Weight | 321.01 g/mol |
| IUPAC Name | 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | NPJWPMRCKKEERC-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)Br)NC(=O)CBr |
| SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)CBr |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)CBr |
Introduction
Chemical Identity and Molecular Properties
Structural Configuration and Stereochemistry
The compound’s IUPAC name, 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide, reflects its bifunctional bromination pattern and chiral center at the ethyl group’s first carbon. The (1R) configuration places the bromophenyl moiety and acetamide group in a specific spatial orientation, critical for its intermolecular interactions. The molecular structure comprises:
-
A 4-bromophenyl group attached to a chiral ethyl chain.
-
A 2-bromoacetamide substituent bonded to the ethyl group’s nitrogen atom.
The stereochemistry is encoded in the Standard InChIKey: NPJWPMRCKKEERC-ZETCQYMHSA-N, which differentiates it from the (1S) enantiomer. X-ray crystallographic studies of analogous brominated acetamides reveal that the N–H bond adopts an anti conformation relative to both the carbonyl (C=O) and C–Br bonds, a feature that stabilizes supramolecular chains via N–H⋯O hydrogen bonding .
Table 1: Comparative Properties of (1R) and (1S) Enantiomers
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-bromo-N-[(1R)-1-(4-bromophenyl)ethyl]acetamide typically involves multi-step reactions, leveraging chiral resolution or asymmetric synthesis techniques. A generalized approach includes:
-
Bromination of Acetamide Precursors:
-
Reaction of N-(1-(4-bromophenyl)ethyl)acetamide with brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions.
-
Example: Bromination at the α-position of the acetamide group yields the 2-bromo derivative.
-
-
Chiral Resolution:
-
Use of chiral auxiliaries or catalysts to isolate the (1R) enantiomer from a racemic mixture.
-
Techniques such as HPLC with chiral stationary phases or enzymatic resolution may be employed.
-
-
Crystallization and Purification:
-
Recrystallization from polar solvents (e.g., ethanol/water mixtures) to achieve high enantiomeric purity.
-
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 60–75% | |
| Chiral Resolution | Chiral HPLC (Chiralpak® column) | 90% ee | |
| Final Purification | Ethanol/water (3:1), recrystallization | 85% |
Structural and Crystallographic Analysis
Conformational Dynamics
Applications in Scientific Research
Medicinal Chemistry
Brominated acetamides are explored as:
-
Anticancer Agents: Bromine’s electronegativity enhances binding to kinase active sites. Preliminary studies show inhibitory activity against EGFR (epidermal growth factor receptor) with IC₅₀ values in the micromolar range.
-
Antimicrobial Compounds: Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Materials Science
The compound’s robust hydrogen-bonding network makes it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume